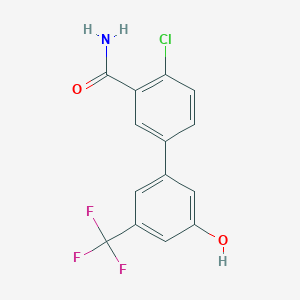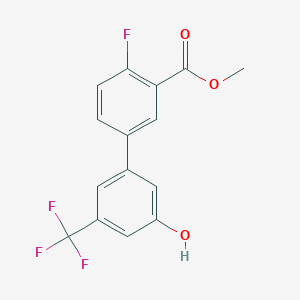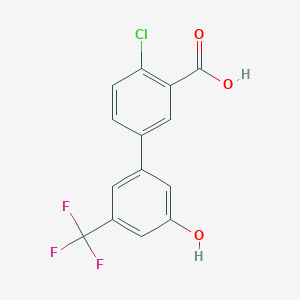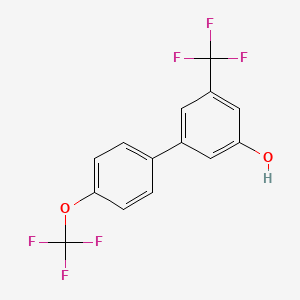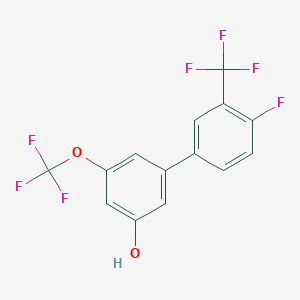
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 3-TFP) is a compound used for various scientific and industrial applications. 3-TFP is a colorless liquid with a faint aromatic odor and is soluble in alcohols and other organic solvents. It is a precursor to many other compounds and is used in the synthesis of various organic materials. 3-TFP has been studied extensively in recent years, and its properties and applications have been explored in detail.
Aplicaciones Científicas De Investigación
3-TFP has a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of heterocyclic compounds. In addition, 3-TFP has been used in the synthesis of dyes, fluorescent probes, and other materials. It has also been used as a starting material in the synthesis of other trifluoromethylated compounds.
Mecanismo De Acción
The mechanism of action of 3-TFP is not yet fully understood. However, it is known that the compound is able to react with other compounds to form new compounds. For example, 3-TFP can react with amines to form trifluoromethylated amines. It can also react with alcohols to form trifluoromethylated alcohols. In addition, 3-TFP can react with carboxylic acids to form trifluoromethylated carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFP have not been extensively studied. However, it is known that the compound is not toxic to humans or animals, and is not considered to be a carcinogen. In addition, 3-TFP has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-TFP has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable under normal laboratory conditions. It is also non-toxic and does not produce any hazardous fumes. However, 3-TFP is highly volatile and can be easily lost during the course of an experiment. In addition, the compound is sensitive to light and air, and must be stored in a cool, dark place.
Direcciones Futuras
The potential future directions for 3-TFP are numerous. The compound could be used in the synthesis of other trifluoromethylated compounds, such as pharmaceuticals, agrochemicals, and polymers. It could also be used as a starting material for the synthesis of dyes, fluorescent probes, and other materials. In addition, 3-TFP could be used in the synthesis of heterocyclic compounds and in the development of new catalysts. Finally, further research into the biochemical and physiological effects of 3-TFP could lead to new applications for the compound.
Métodos De Síntesis
3-TFP can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction produces a trifluoromethylated phenol, which can then be isolated and purified. Another method of synthesis involves the reaction of 3-trifluoromethylphenol with a halogenating agent, such as bromine or chlorine, in the presence of a base. The resulting product can then be purified and isolated.
Propiedades
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-4-9(5-11(21)7-10)8-2-1-3-12(6-8)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITBDKCELJNEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686734 |
Source


|
| Record name | 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261576-40-2 |
Source


|
| Record name | 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)

